GDC-0927, also known as SRN-927, is a next-generation selective estrogen receptor degrader designed for the treatment of estrogen receptor-positive breast cancer. This compound has garnered attention due to its potential to effectively degrade estrogen receptors, which play a crucial role in the development and progression of certain types of breast cancer. GDC-0927 is classified as an oral selective estrogen receptor degrader, distinguishing it from other treatments that may only block estrogen receptors without degrading them.
GDC-0927 was developed as part of a research initiative aimed at creating more effective therapies for hormone receptor-positive breast cancers. It belongs to a class of compounds known as selective estrogen receptor degraders, which are designed to bind to estrogen receptors and promote their degradation, thereby inhibiting the growth of estrogen-dependent tumors. The compound is particularly relevant for patients with metastatic breast cancer who have previously been treated with other endocrine therapies.
The synthesis of GDC-0927 involves several sophisticated organic chemistry techniques. The compound is derived from a unique scaffold that incorporates an acrylate-containing side chain. The synthesis typically follows a multi-step process:
Specific details regarding the synthesis can be found in studies that outline regioselective methods and diastereoselective approaches used to create this compound .
The molecular structure of GDC-0927 can be described in terms of its key components:
Molecular modeling studies have indicated that GDC-0927 maintains favorable interactions with the estrogen receptor alpha, which are essential for its function as a selective estrogen receptor degrader .
GDC-0927 undergoes specific chemical reactions that are critical for its activity:
The mechanism of action of GDC-0927 involves several steps:
This mechanism is particularly beneficial in combating resistance seen with traditional endocrine therapies such as tamoxifen .
GDC-0927 possesses several notable physical and chemical properties:
These properties contribute to its potential effectiveness as an oral therapy for breast cancer .
GDC-0927 is primarily investigated for its applications in treating estrogen receptor-positive breast cancer, particularly in patients who have developed resistance to standard therapies. Clinical trials have shown promising results regarding its safety profile and efficacy in inducing tumor regression . Furthermore, ongoing research aims to explore its potential use in combination therapies or as part of treatment regimens tailored for specific patient populations.
GDC-0927 (SRN-927) is a potent, non-steroidal, orally bioavailable selective estrogen receptor degrader that induces proteasomal destruction of estrogen receptor alpha (ERα) through targeted engagement of the ubiquitin-proteasome system (UPS) [1] [3] [4]. Upon binding to ERα, GDC-0927 triggers a conformational change that facilitates the recruitment of E3 ubiquitin ligases, leading to polyubiquitination of the receptor. This ubiquitin tagging serves as a molecular signal for directional transport to the 26S proteasome, where rapid and irreversible proteolytic degradation occurs [3] [6]. The compound achieves near-complete ERα degradation (>90% reduction) in human MCF7 breast cancer cells at remarkably low concentrations (IC₅₀ = 0.03 nM), as quantified through immunofluorescence imaging and InCell Western assays [1] [2].
Structural studies reveal that GDC-0927 induces profound destabilization within the ER ligand-binding domain (LBD), particularly disrupting the hydrophobic core required for structural integrity. The compound's extended side chain penetrates deeply into the coactivator binding groove, creating steric clashes that prevent helix-12 (H12) from adopting the transcriptionally active conformation. This structural disruption not only inactivates the receptor but also exposes hydrophobic degron motifs that are normally buried, thereby enhancing recognition by the cellular protein degradation machinery [3] [6] [7].
Table 1: ER Degradation Efficiency of GDC-0927 in Model Systems
Experimental System | Concentration | ER Reduction | Detection Method | Reference |
---|---|---|---|---|
MCF7 cells (4h treatment) | 1 nM | >90% | Immunofluorescence imaging | [1] [2] |
Metastatic lesions (clinical) | Clinical dose | >90% | FES-PET imaging | [4] |
MCF7 cells (4h treatment) | 1 nM | ~40% protein expression decrease | InCell Western assay | [1] [2] |
The antagonist activity of GDC-0927 is mediated through allosteric repositioning of helix-12 (H12, activation function-2 domain). In the native agonist-bound state, H12 adopts a conformation that creates a hydrophobic cleft for coactivator recruitment. GDC-0927 binding displaces H12 into an antagonist position, occluding the coactivator binding groove and instead promoting corepressor complex assembly [3] [6]. X-ray crystallographic analyses of related SERD-bound ER complexes demonstrate that the acrylic acid side chain characteristic of this drug class forms critical salt bridges with aspartic acid 351 (D351) in the LBD, locking H12 in an inactive orientation that sterically hinders transcriptional coactivators like SRC-3 and NCOA1-3 [6] [7].
GDC-0927 functions as a high-affinity competitive inhibitor of estradiol (E2) binding, with dissociation constants significantly lower than endogenous estrogen. The drug's rigid polycyclic core structure enables optimal hydrophobic interactions within the ligand-binding pocket, while its strategically positioned hydroxyl groups form hydrogen bonds with key residues (e.g., arginine 394, glutamate 353) that normally coordinate estrogen binding. This precise molecular recognition results in sustained receptor occupancy, effectively preventing estrogen reactivation of residual ER molecules that escape degradation [1] [3] [8]. Pharmacodynamic studies in clinical trials confirmed near-complete blockade of estrogen binding sites via [¹⁸F]-fluoroestradiol (FES) PET imaging, demonstrating >90% reduction in tracer uptake in metastatic lesions following GDC-0927 administration [4].
The downstream transcriptional consequences of GDC-0927-mediated ER degradation and antagonism include disruption of chromatin interactions and dissolution of ER-dependent transcriptional complexes. Chromatin immunoprecipitation sequencing (ChIP-seq) analyses in ER+ breast cancer models reveal that GDC-0927 induces rapid dissociation of ERα from estrogen response elements (EREs) throughout the genome, with concomitant loss of RNA polymerase II recruitment at key target genes [3] [7]. This chromatin eviction occurs within hours of drug exposure and precedes measurable reductions in total ER protein levels, indicating that receptor inactivation at transcriptional loci is an immediate consequence of SERD binding rather than solely a downstream effect of degradation.
The compound exerts profound downregulation of oncogenic transcriptional networks that drive breast cancer proliferation and survival. Global gene expression profiling demonstrates that GDC-0927 suppresses critical ER-regulated pathways, including:
This transcriptional reprogramming correlates with potent antiproliferative effects in ER+ breast cancer cell lines, where GDC-0927 achieves IC₅₀ values of 0.1–0.3 nM in MCF7 cells as measured by CellTiter-Glo assays over 72-hour exposure periods [1] [2]. The compound maintains efficacy against ESR1-mutant models, including those harboring Y537S and D538G mutations that confer resistance to conventional endocrine therapies.
Table 2: Transcriptional Downregulation of Oncogenic Pathways by GDC-0927
Target Pathway | Key Regulatory Genes | Suppression Level | Functional Consequence |
---|---|---|---|
MYC signaling | MYC, MAX, MXD1 | >85% | Cell growth arrest |
Cell cycle progression | CCND1, CDK4, CDK6 | 70-80% | G1/S phase blockade |
Estrogen response | TFF1, GREB1, PGR | >90% | Loss of ER-dependent transcription |
Survival signaling | BCL2, BCL-XL | 60-75% | Increased apoptosis susceptibility |
The compound's ability to simultaneously degrade ERα and suppress its transcriptional output creates a dual mechanism that effectively halts cancer cell proliferation. In vivo studies using patient-derived xenograft models confirm that these molecular effects translate to tumor regression in models resistant to conventional endocrine therapies, including those driven by constitutively active ESR1 mutants [1] [4] [6]. This comprehensive disruption of ER signaling at multiple molecular levels establishes GDC-0927 as a next-generation therapeutic agent for overcoming endocrine resistance in ER+ breast cancer.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1